molecular formula C19H18FN5O2S B2917251 N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide CAS No. 1428380-42-0

N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No. B2917251
CAS RN: 1428380-42-0
M. Wt: 399.44
InChI Key: WQJMQCSIWAQHMU-UHFFFAOYSA-N
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Description

The compound “N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide” is a complex organic molecule that contains several functional groups and heterocyclic rings. These include a pyrazole ring, a thiazole ring, a pyrrolidine ring, and a fluorophenyl group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of several heterocyclic rings and functional groups. The pyrazole and thiazole rings are aromatic and planar, while the pyrrolidine ring is a saturated cyclic amine and is likely to be puckered. The fluorophenyl group is also aromatic and planar .

Scientific Research Applications

Design and Synthesis of Novel Mycobacterium Tuberculosis GyrB Inhibitors

A study focused on the design and synthesis of thiazole-aminopiperidine hybrid analogues, demonstrating promising compounds that showed activity against Mycobacterium smegmatis (MS) GyrB ATPase assay, Mycobacterium tuberculosis (MTB) DNA gyrase super coiling assay, antituberculosis activity, and cytotoxicity. Ethyl-4-(4-((4-fluorobenzyl)amino)piperidin-1-yl)-2-phenylthiazole-5-carboxylate (14) emerged as a promising compound, indicating significant potential in the development of treatments for tuberculosis without significant cytotoxicity at tested concentrations V. U. Jeankumar et al., 2013.

Heterocyclic Synthesis Utilizing Thiophenylhydrazonoacetates

Another research avenue explores the synthesis of benzo[b]thiophen-2-yl-hydrazonoesters and their reactivity towards various nitrogen nucleophiles to yield a range of heterocyclic compounds. This synthesis pathway contributes to the broader field of heterocyclic chemistry, offering potential applications in the development of new pharmaceuticals and materials R. Mohareb et al., 2004.

Anticancer and Anti-5-lipoxygenase Agents

The synthesis and biological evaluation of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents showcase another critical application. These compounds, particularly 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones, were synthesized and evaluated for their cytotoxicity against cancer cell lines and 5-lipoxygenase inhibition activities, highlighting the potential of such compounds in therapeutic applications A. Rahmouni et al., 2016.

Future Directions

The future directions for research on this compound would depend on its specific properties and potential applications. If it shows promising biological activity, it could be further investigated for potential therapeutic uses. Alternatively, if it has interesting chemical properties, it could be studied further to understand its reactivity and potentially develop new synthetic methods .

properties

IUPAC Name

1-(4-fluorophenyl)-5-oxo-N-[2-(2-pyrazol-1-yl-1,3-thiazol-4-yl)ethyl]pyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN5O2S/c20-14-2-4-16(5-3-14)24-11-13(10-17(24)26)18(27)21-8-6-15-12-28-19(23-15)25-9-1-7-22-25/h1-5,7,9,12-13H,6,8,10-11H2,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQJMQCSIWAQHMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)F)C(=O)NCCC3=CSC(=N3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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